Lobucavir

Übersicht

Beschreibung

Synthesis Analysis

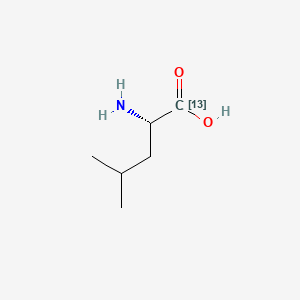

The synthesis of Lobucavir is described in a paper titled "A Practical Asymmetric Synthesis of the Antiviral Agent this compound, BMS-180194" . Unfortunately, the detailed synthesis process is not available in the search results.Molecular Structure Analysis

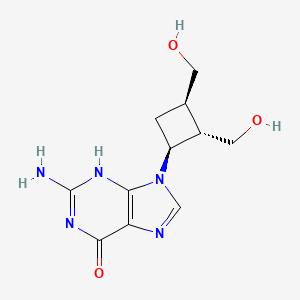

This compound has a molecular formula of C11H15N5O3 . The InChIKey is GWFOVSGRNGAGDL-FSDSQADBSA-N . Unfortunately, the detailed molecular structure analysis is not available in the search results.Chemical Reactions Analysis

This compound is a guanine analog that interferes with viral DNA polymerase . It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its anti-viral activity . Unfortunately, the detailed chemical reactions analysis is not available in the search results.Physical And Chemical Properties Analysis

This compound has a molar mass of 265.273 g·mol−1 . Unfortunately, the detailed physical and chemical properties analysis is not available in the search results.Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Lobucavir ist ein antivirales Medikament, das eine breite Wirksamkeit gegen verschiedene Viren zeigt . Es hat sich gezeigt, dass es eine antivirale Aktivität gegen Herpesviren, Hepatitis B, HIV/AIDS und das humane Cytomegalovirus aufweist .

Klinische Studien

This compound erreichte Phase-III-Studien für Hepatitis B und Herpesviren, Phase-II-Studien für Cytomegalovirus und wurde in einer Pilotstudie zur Behandlung von AIDS eingesetzt . Die Entwicklung wurde jedoch aufgrund der Entdeckung eines erhöhten Krebsrisikos im Zusammenhang mit Langzeitanwendung bei Mäusen eingestellt .

Nebenwirkungen

In frühen klinischen Studien wurde this compound bei Probanden relativ gut vertragen und musste nicht aufgrund von Nebenwirkungen abgebrochen werden. Häufig berichtete Wirkungen waren Kopfschmerzen, Müdigkeit, Durchfall, Bauchschmerzen und grippeähnliche Symptome, die bei anderen Nukleosidanaloga üblich sind . Die this compound-induzierte Karzinogenese, die mit der Langzeitanwendung bei Mäusen verbunden ist, führte jedoch 1999 zum Abbruch der klinischen Studien mit dem Medikament .

Wirkmechanismus

This compound ist ein Guaninanalogon, das die virale DNA-Polymerase stört . Es muss innerhalb infizierter Zellen über intrazelluläre Enzyme in seine Triphosphatform phosphoryliert werden, bevor es seine antivirale Aktivität entfalten kann . In Hepatitis-B-Studien wurde festgestellt, dass this compound die virale Primer-Synthese, die Reverse Transkription und die DNA-abhängige DNA-Polymerisation hemmt, indem es als nicht-obligatorischer Kettenterminator der viralen Polymerase wirkt .

Forschungsmethoden

Neuere Verbesserungen in den Forschungsmethoden haben neue unerwartete Details in den Wirkmechanismen von NAs aufgezeigt, die den Weg für neue Ansätze zur Weiterentwicklung wirksamer Medikamente ebnen können . Dazu gehören fortschrittliche Techniken im Bereich der viralen Polymerase-Targeting, neue Ansätze zur Targeting von viralen und Wirts-Enzymen und Prodrug-basierte Strategien zur Entwicklung antiviraler NAs .

Zukunftsaussichten

Trotz der Einstellung der Entwicklung von this compound werden Studien, die die Wirkmechanismen neuartiger Anti-HBV-Verbindungen aufklären, zusammen mit den rasanten Fortschritten der Hepadnavirus-Virologie, die Grundlage für die Entwicklung effektiverer antiviraler Therapien schaffen . Dies ist besonders wichtig angesichts der enormen Anzahl von Patienten mit chronischen HBV-Infektionen .

Wirkmechanismus

Target of Action

Lobucavir is an antiviral drug that shows broad-spectrum activity against various viruses, including herpesviruses, hepatitis B and other hepadnaviruses, HIV/AIDS, and cytomegalovirus . The primary target of this compound is the viral DNA polymerase , an enzyme that plays a crucial role in the replication of the viral genome .

Mode of Action

This compound is a guanine analog that interferes with the function of viral DNA polymerase . It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its anti-viral activity . In hepatitis B studies, this compound has been found to inhibit viral primer synthesis, reverse-transcription, and DNA-dependent DNA polymerization by acting as a non-obligate chain terminator of the viral polymerase . Unlike traditional chain terminators that lack a 3’-OH group to prevent further DNA replication, this compound is thought to cause a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation . Its mechanism of action has been found to be similar in use against human cytomegalovirus .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the replication of the viral genome. By inhibiting the function of viral DNA polymerase, this compound disrupts the synthesis of new viral DNA, thereby preventing the replication of the virus .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of viral DNA polymerase, which leads to the disruption of viral DNA synthesis and, consequently, viral replication . On a cellular level, this results in a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host.

Action Environment

The efficacy and stability of this compound, like many other antiviral drugs, can be influenced by various environmental factors . These may include the presence of other medications, the patient’s immune status, and the specific strain of the virus.

Biochemische Analyse

Biochemical Properties

Lobucavir plays a significant role in biochemical reactions by interfering with viral DNA polymerase. It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity . This compound interacts with viral DNA polymerase, inhibiting viral primer synthesis, reverse transcription, and DNA-dependent DNA polymerization by acting as a non-obligate chain terminator . This interaction causes a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation .

Cellular Effects

This compound has been shown to exhibit antiviral activity against various viruses by inhibiting viral DNA polymerase . In hepatitis B studies, this compound inhibits viral primer synthesis, reverse transcription, and DNA-dependent DNA polymerization . These actions disrupt viral replication and reduce viral load in infected cells. Additionally, this compound’s impact on cell signaling pathways, gene expression, and cellular metabolism has been observed, although specific details on these effects are limited .

Molecular Mechanism

At the molecular level, this compound exerts its effects by interfering with viral DNA polymerase . It must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity . This compound acts as a non-obligate chain terminator of the viral polymerase, causing a conformational change that blocks optimal polymerase activity two to three nucleotides downstream of its incorporation . This mechanism of action is similar in its use against human cytomegalovirus .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and effectiveness over time. Long-term studies in mice identified this compound-induced carcinogenesis, leading to the drug’s discontinuation in clinical trials in 1999 . Commonly reported effects in early clinical trials included headache, fatigue, diarrhea, abdominal pain, and flu-like symptoms . These findings highlight the importance of monitoring the long-term effects of this compound on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

Studies on the regional absorption of this compound in rabbit intestines have shown that its absorption varies across different segments of the intestine . The dose range where absorption starts to decrease was predicted using a compartmental absorption and transit model, with this compound exhibiting this phenomenon at a lower dose compared to ganciclovir . These findings suggest that the effects of this compound vary with different dosages, and high doses may lead to toxic or adverse effects.

Metabolic Pathways

This compound is metabolized within infected cells via intracellular enzymes that phosphorylate it into its triphosphate form . This phosphorylation is essential for this compound to demonstrate its antiviral activity by inhibiting viral DNA polymerase . The metabolic pathways involved in this compound’s activation and its interactions with enzymes and cofactors are crucial for its effectiveness against viral infections.

Transport and Distribution

This compound’s bioavailability is 30-40% of the original oral dose, and its half-life is approximately 10 hours . It is transported and distributed within cells and tissues, where it must be phosphorylated into its active triphosphate form . The transporters and binding proteins involved in this compound’s distribution and localization within cells are essential for its antiviral activity.

Subcellular Localization

This compound must be phosphorylated into its triphosphate form within infected cells via intracellular enzymes before it can demonstrate its antiviral activity . This phosphorylation likely occurs in the cytoplasm, where this compound interacts with viral DNA polymerase . The subcellular localization of this compound and its activity within specific compartments or organelles are critical for its effectiveness against viral infections.

Eigenschaften

IUPAC Name |

2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFOVSGRNGAGDL-FSDSQADBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155063 | |

| Record name | Lobucavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127759-89-1, 126062-18-8 | |

| Record name | Lobucavir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127759-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lobucavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126062188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobucavir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127759891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lobucavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lobucavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOBUCAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5PYQ1R2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

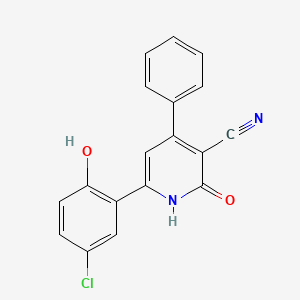

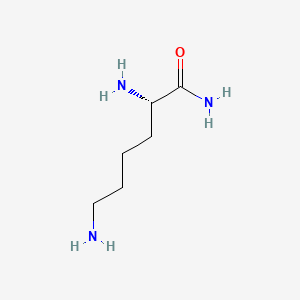

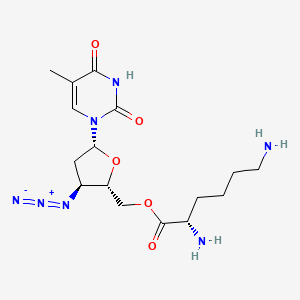

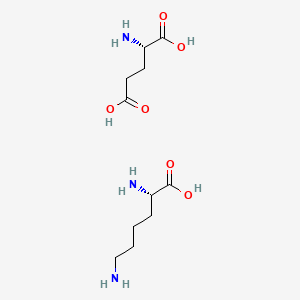

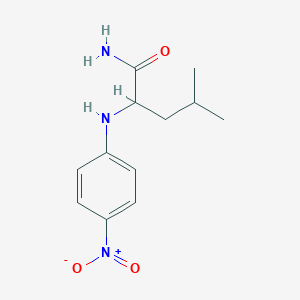

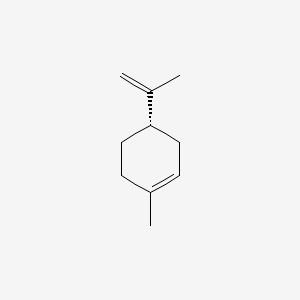

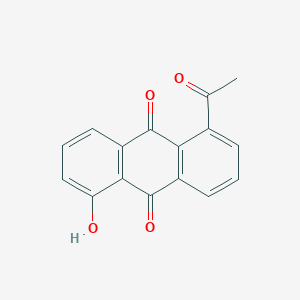

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-2-(1-hydroxy-2-oxocyclopent-3-en-1-yl)acetic acid](/img/structure/B1674918.png)

![n-[(1s,5s,6s)-5-Hydroxy-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide](/img/structure/B1674919.png)

![(4aR,8S,10S,10aS,10bS)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one](/img/structure/B1674927.png)